molecular formula C8H12N2O B13116727 1-(2-Cyclopropyloxazol-4-yl)-N-methylmethanamine

1-(2-Cyclopropyloxazol-4-yl)-N-methylmethanamine

Cat. No.: B13116727
M. Wt: 152.19 g/mol
InChI Key: OIDGKCPEOJCHKX-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyloxazol-4-yl)-N-methylmethanamine is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyloxazol-4-yl)-N-methylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, which is then treated with methylamine to yield the desired product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyloxazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms in the oxazole ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide.

Major Products: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the synthesis of specialty chemicals and materials, contributing to advancements in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyloxazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • 2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid
  • 1-(2-cyclopropyl-1,3-oxazol-4-yl)ethan-1-one
  • ®-3-amino-1-(2-cyclopropyl-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)-4-(2,5-difluorophenyl)butan-1-one

Comparison: Compared to these similar compounds, 1-(2-Cyclopropyloxazol-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its methylamine group enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(2-cyclopropyl-1,3-oxazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C8H12N2O/c1-9-4-7-5-11-8(10-7)6-2-3-6/h5-6,9H,2-4H2,1H3

InChI Key

OIDGKCPEOJCHKX-UHFFFAOYSA-N

Canonical SMILES

CNCC1=COC(=N1)C2CC2

Origin of Product

United States

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